2-Phenylnaphthalene
Overview
Description
Synthesis Analysis
There are several methods for synthesizing 2-Phenylnaphthalene. One method involves the use of styrene oxides in a recyclable ionic liquid . Another method involves the use of styryl-2-methoxybenzenes .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a phenyl group attached to the 2-position . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 56.6±0.8 kJ/mol and a flash point of 155.9±13.7 °C . It has no H bond acceptors or donors, and one freely rotating bond .Scientific Research Applications
Synthesis and Chemical Reactions
- A protocol for the facile synthesis of 2-phenylnaphthalene has been developed, utilizing a gold-catalyzed dimerization process with a highly selective carbon nucleophile pathway (Wang et al., 2011).
- Innovative synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable ionic liquid has been reported. This process showcases higher atom efficiency and broader substrate applicability (Wagh & Bhanage, 2015).
- Another study focused on synthesizing 2-phenylnaphthalenes from styryl-2-methoxybenzenes using a TFA-catalyzed method, contributing to the development of phenanthrene skeleton and selective ER-β agonists (Mudududdla et al., 2014).
Biological and Pharmaceutical Applications
- The this compound scaffold has been explored for identifying ER-selective ligands. Compounds with this scaffold showed higher ER affinity and selectivity compared to genistein, suggesting therapeutic potential in treating chronic inflammatory diseases (Mewshaw et al., 2005).
- A study on this compound derivatives investigated their cytotoxicity against human breast cancer cells. It was found that certain derivatives, notably with hydroxyl groups, exhibited significant cytotoxicity, presenting potential in cancer treatment (Chang et al., 2015).
- Another research demonstrated that this compound derivatives can inhibit lipopolysaccharide-induced pro-inflammatory mediators in macrophage cells, indicating potential anti-inflammatory applications (Chang, Liao, & Chen, 2017).
Material Science and Energy Applications
- 2-Phenylnaphthalenes have been evaluated as heat transfer fluids for high-temperature energy applications, showing properties suitable for power generation and separations processes up to 800 K (McFarlane et al., 2010).
- In the field of liquid crystalline semiconducting materials, dialkyl derivatives of this compound have been synthesized and characterized for their smectic mesophases and photoelectrical properties, displaying fast electronic transport of positive carriers (Takayashiki & Hanna, 2004).
Mechanism of Action
Target of Action
2-Phenylnaphthalene primarily targets the mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in cells . These pathways play crucial roles in cellular responses to various stimuli, including stress, inflammation, and growth factors .
Mode of Action
This compound interacts with its targets by downregulating the activation of the MAPK and NF-κB pathways . This downregulation results in decreased expression of inducible nitric oxide synthase and cyclooxygenase-II, and inhibited production of nitric oxide, interleukin-6, and tumor necrosis factor-α in cells stimulated with lipopolysaccharide (LPS) .
Biochemical Pathways
The compound affects the MAPK/NF-κB pathways, leading to downstream effects on inflammation and immune responses . Specifically, it inhibits the degradation of IκB and the nuclear translocation of the NF-κB subunit (p65), and attenuates the phosphorylation of ERK, p38, and JNK .
Pharmacokinetics
Its molecular weight of 2042665 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of this compound results in significant anti-inflammatory effects . By downregulating the MAPK and NF-κB pathways, it inhibits the production of pro-inflammatory mediators in macrophages . This leads to a decrease in inflammation and an improvement in the symptoms of diseases such as arthritis, cancer, and diabetes .
Safety and Hazards
In terms of safety, it’s important to handle 2-Phenylnaphthalene with care. It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur .
Future Directions
2-Phenylnaphthalene has potential applications in the field of energy production. For example, it has been used in the Organic Rankine Cycle (ORC) for power production from low to high medium-temperature heat sources . This technology may reduce carbon emissions footprint and operational costs, and increase flexibility .
Biochemical Analysis
. .
Biochemical Properties
2-Phenylnaphthalene has been found to interact with various biomolecules. In a study, it was found that this compound derivatives with hydroxyl groups exhibited cytotoxicity against human breast cancer (MCF-7) cells . The structure-activity relationship (SAR) results revealed that the cytotoxicity was markedly promoted by the hydroxyl group at the C-7 position of the naphthalene ring .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the proliferation and induce apoptosis of MCF-7 cancer cells . This compound led to cell arrest at the S phase, most likely due to increasing levels of p21 and p27 and decreasing levels of cyclin D1, CDK4, cyclin E, and CDK2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to induce apoptosis, most likely by the promotion of Fas expression, increased PARP activity, caspase-7, caspase-8, and caspase-9 expression, the Bax/Bcl-2 ratio, and the phosphorylation of p38, and decreased the phosphorylation of ERK .
Temporal Effects in Laboratory Settings
The compound’s ability to induce apoptosis suggests that it may have long-term effects on cellular function .
properties
IUPAC Name |
2-phenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
Record name | 2-Phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
612-94-2, 35465-71-5 | |
Record name | 2-Phenylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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